2-Hydroxy-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-Hydroxy-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound featuring a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-Hydroxy-6-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Hydroxy-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, the compound may target specific molecular pathways, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Comparison: The presence of both hydroxyl and boronic ester groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-8-6-9(7-10(16)11(8)12(17)18)15-19-13(2,3)14(4,5)20-15/h6-7,16H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOVRQWYMFXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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